molecular formula C24H24N2O2 B2849761 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 852137-55-4

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No.: B2849761
CAS No.: 852137-55-4
M. Wt: 372.468
InChI Key: IKGHREULUORTAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DIM-5 involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain DIM-5.


Molecular Structure Analysis

The molecular formula of DIM-5 is C19H20N2O and it has a molecular weight of 292.382.


Chemical Reactions Analysis

The most direct method for the preparation of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .

Mechanism of Action

Target of Action

The compound N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide, also known as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxynaphthalene-1-carboxamide, is a synthetic compound of indole. It is an analog of the serotonin receptor agonist 5-HT. These compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins . Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/ (PYR/PYL) receptor proteins in wheat .

Mode of Action

This could involve binding to the receptor proteins, leading to conformational changes that trigger downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its target receptors. For instance, if it acts as an agonist for serotonin receptors, it could influence serotonin signaling pathways, which play crucial roles in mood regulation, sleep, appetite, and other physiological processes .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-4-28-22-12-10-18-7-5-6-8-20(18)23(22)24(27)25-15-17-9-11-21-19(14-17)13-16(2)26(21)3/h5-14H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHREULUORTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC4=C(C=C3)N(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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